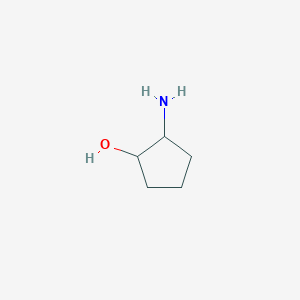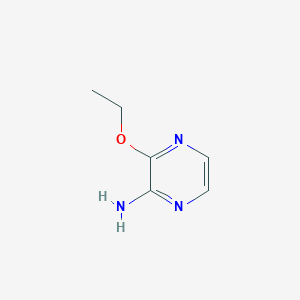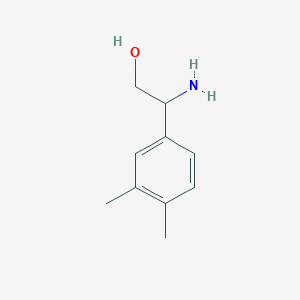
2-アミノ-2-(3,4-ジメチルフェニル)エタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-(3,4-dimethylphenyl)ethanol is an organic compound with the molecular formula C10H15NO. It is characterized by the presence of an amino group and a hydroxyl group attached to an ethyl chain, which is further connected to a dimethyl-substituted phenyl ring.
科学的研究の応用
2-Amino-2-(3,4-dimethylphenyl)ethanol has several applications in scientific research:
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(3,4-dimethylphenyl)ethanol typically involves the reaction of 3,4-dimethylphenylacetonitrile with an appropriate reducing agent. One common method includes the reduction of the nitrile group to an amine, followed by the addition of an ethylene oxide to introduce the hydroxyl group. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: On an industrial scale, the production of 2-Amino-2-(3,4-dimethylphenyl)ethanol may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Types of Reactions:
Oxidation: The hydroxyl group in 2-Amino-2-(3,4-dimethylphenyl)ethanol can undergo oxidation to form a corresponding ketone or aldehyde.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 2-(3,4-Dimethylphenyl)acetaldehyde.
Reduction: 2-(3,4-Dimethylphenyl)ethanol.
Substitution: N-alkylated derivatives of 2-Amino-2-(3,4-dimethylphenyl)ethanol.
作用機序
The mechanism of action of 2-Amino-2-(3,4-dimethylphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
類似化合物との比較
- 2-Amino-2-(3,4-dimethoxyphenyl)ethanol
- 2-Amino-2-(3,5-dimethylphenyl)ethanol
- 2-Amino-2-(2,4,6-trimethylphenyl)ethanol
Comparison: 2-Amino-2-(3,4-dimethylphenyl)ethanol is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets .
特性
IUPAC Name |
2-amino-2-(3,4-dimethylphenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7-3-4-9(5-8(7)2)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQAORATDQNBDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CO)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B113175.png)
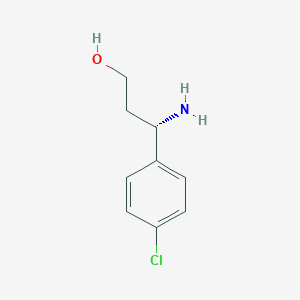
![2-(4-Iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113184.png)
![6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113185.png)
![6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol](/img/structure/B113186.png)
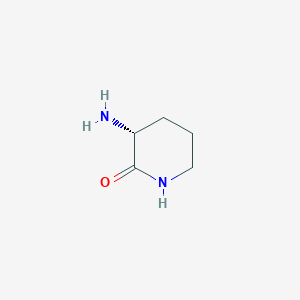
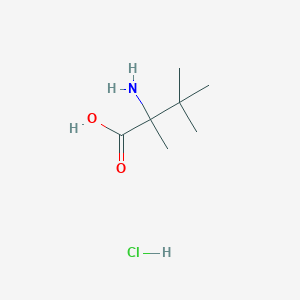
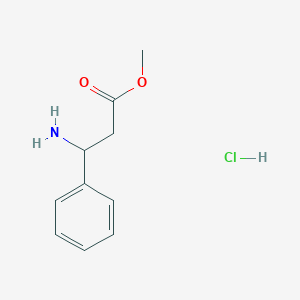

![2-Amino-5-[3-(benzyloxy)phenyl]pyridine](/img/structure/B113202.png)
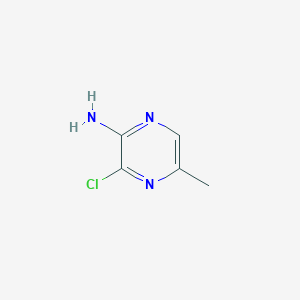
![2-[3-(Benzyloxy)phenyl]benzaldehyde](/img/structure/B113212.png)
